N-(6-chloro-2-methoxyacridin-9-yl)morpholin-4-amine
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Overview
Description
N-(6-chloro-2-methoxyacridin-9-yl)morpholin-4-amine is a chemical compound that belongs to the acridine family Acridines are known for their diverse biological activities and applications in various fields, including medicinal chemistry and molecular biology
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-chloro-2-methoxyacridin-9-yl)morpholin-4-amine typically involves the reaction of 6,9-dichloro-2-methoxyacridine with morpholine. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The general synthetic route can be summarized as follows:
Starting Material: 6,9-dichloro-2-methoxyacridine.
Reagent: Morpholine.
Reaction Conditions: The reaction is usually conducted in an organic solvent such as ethanol or methanol, under reflux conditions for several hours.
Industrial Production Methods
For industrial-scale production, the process is optimized to enhance yield and purity. This involves the use of high-purity reagents, precise control of reaction parameters, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(6-chloro-2-methoxyacridin-9-yl)morpholin-4-amine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 6-position can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its electronic properties and reactivity.
Condensation Reactions: It can participate in condensation reactions with other amines or aldehydes.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in an aprotic solvent.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction can lead to changes in the acridine core structure.
Scientific Research Applications
N-(6-chloro-2-methoxyacridin-9-yl)morpholin-4-amine has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other acridine derivatives.
Biology: Employed in studies involving DNA intercalation and fluorescence labeling.
Medicine: Investigated for its potential antimalarial and anticancer properties.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of N-(6-chloro-2-methoxyacridin-9-yl)morpholin-4-amine involves its interaction with biological macromolecules. It can intercalate into DNA, disrupting the normal function of the nucleic acid. This intercalation can inhibit DNA replication and transcription, leading to cytotoxic effects. Additionally, the compound may interact with specific enzymes or receptors, modulating their activity and influencing cellular pathways.
Comparison with Similar Compounds
Similar Compounds
9-amino-6-chloro-2-methoxyacridine: Known for its antimalarial activity.
6,9-dichloro-2-methoxyacridine: Used as a precursor in the synthesis of various acridine derivatives.
N-(6-chloro-2-methoxyacridin-9-yl)-heptylamine: Investigated for its potential therapeutic applications.
Uniqueness
N-(6-chloro-2-methoxyacridin-9-yl)morpholin-4-amine is unique due to the presence of the morpholine moiety, which imparts distinct chemical and biological properties. This structural feature enhances its solubility and bioavailability, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
N-(6-chloro-2-methoxyacridin-9-yl)morpholin-4-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN3O2/c1-23-13-3-5-16-15(11-13)18(21-22-6-8-24-9-7-22)14-4-2-12(19)10-17(14)20-16/h2-5,10-11H,6-9H2,1H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUKLNQGOXOGWJT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C3=C(C=C(C=C3)Cl)N=C2C=C1)NN4CCOCC4 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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